4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid
Description
4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(5-6-12(15)16)13-8-7-9-3-1-2-4-10(9)13/h1-4H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNRXQYQTQVWKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352628 | |
Record name | 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105105-00-8 | |
Record name | 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: How does 4-(indolin-1-yl)-4-oxobutanoic acid interact with Notum to exert its inhibitory effect?
A: 4-(indolin-1-yl)-4-oxobutanoic acid acts as an irreversible inhibitor of Notum through a two-step mechanism []. First, the catalytic serine residue of Notum, Ser-232, attacks the ester group of 4-(indolin-1-yl)-4-oxobutanoic acid, leading to a transesterification reaction. This forms a covalent adduct between the enzyme and the inhibitor. Second, the hydrolysis of this covalent adduct is highly endergonic, meaning it requires a significant amount of energy and is therefore unfavorable. This essentially locks the enzyme in an inactive state, preventing it from performing its normal function of removing palmitoleate from Wnt ligands.
Q2: What computational methods were used to investigate the inhibition mechanism of 4-(indolin-1-yl)-4-oxobutanoic acid on Notum? What were the key findings?
A: Researchers employed computational chemistry techniques, specifically the ONIOM (Our own N-layered Integrated Molecular Orbital and Molecular Mechanics) method, to study the interaction between 4-(indolin-1-yl)-4-oxobutanoic acid and Notum []. They created model systems based on the crystal structures of the enzyme-inhibitor complex. Density functional theory (DFT) calculations within the ONIOM framework were used to analyze the energetics of the transesterification and hydrolysis steps. This study confirmed the irreversible nature of the inhibition and highlighted the crucial roles of specific active-site residues in the mechanism.
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